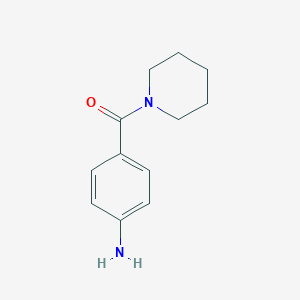

(4-Aminophenyl)(piperidin-1-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEGZNLIOFLYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342019 | |

| Record name | (4-Aminophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42837-37-6 | |

| Record name | (4-Aminophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Piperidin-1-ylcarbonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: (4-Aminophenyl)(piperidin-1-yl)methanone (CAS No. 42837-37-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (4-Aminophenyl)(piperidin-1-yl)methanone, CAS number 42837-37-6. It covers its chemical and physical properties, synthesis, potential biological activities, and analytical methodologies, serving as a crucial resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a solid, white to light yellow crystalline powder at room temperature.[1] It is identified by the CAS number 42837-37-6.[1][2][3][4][5] The compound has a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol .[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 42837-37-6 | [1][2][3][4][5] |

| Molecular Formula | C12H16N2O | [1][2][3] |

| Molecular Weight | 204.27 g/mol | [2] |

| Physical Form | Solid, white to light yellow crystalline powder | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-(Piperidin-1-ylcarbonyl)aniline, (4-Aminophenyl)-(1-piperidyl)methanone | [3] |

Synthesis

A general method for the synthesis of aminophenyl derivatives involves the reduction of the corresponding nitro-aromatic compound. This procedure can be adapted for the synthesis of this compound from its nitro precursor, (4-nitrophenyl)(piperidin-1-yl)methanone.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the reduction of a nitro-aromatic compound to an aminophenyl derivative, which can be applied to the synthesis of the target compound.

Materials:

-

(4-nitrophenyl)(piperidin-1-yl)methanone

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Zinc dust

-

5N Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

Procedure:

-

Dissolve the starting nitro-derivative, (4-nitrophenyl)(piperidin-1-yl)methanone, in a mixture of ethanol and concentrated hydrochloric acid.

-

Cool the solution to 0°C in an ice bath.

-

Gradually add zinc dust to the cooled solution in several portions.

-

After the addition of zinc is complete, reflux the reaction mixture for 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Make the solution alkaline by adding 5N NaOH solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Diagram 1: General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The piperidine moiety is a common scaffold in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including anticancer and anti-HIV properties.[6] While specific studies on the biological activity of this compound are limited, related compounds have been investigated for various therapeutic applications.

For instance, derivatives of (4-piperidin-1-yl)-phenyl sulfonamides have been identified as potent and selective human beta(3) agonists.[7] Additionally, some piperidin-4-one derivatives have been synthesized and evaluated for their antimicrobial activity.[8] A study on N-(4-aminophenyl)piperidine demonstrated its use as a derivatization agent to enhance the detection of organic acids in supercritical fluid chromatography-mass spectrometry.[9]

The diverse activities of structurally similar compounds suggest that this compound could be a valuable starting point for the development of novel therapeutic agents. Further research is warranted to explore its specific biological targets and potential pharmacological effects.

Analytical Methods

The characterization and quantification of this compound can be achieved using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be developed for the analysis of this compound.

Table 2: General HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| UV Detection | 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Methanol |

Diagram 2: HPLC Analysis Workflow

Caption: General workflow for the HPLC analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the aminophenyl group and the aliphatic protons of the piperidine ring. The protons on the benzene ring will appear as multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the piperidine ring will be observed in the aliphatic region (typically δ 1.5-4.0 ppm).

Predicted ¹³C NMR Spectral Data: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidine ring. The carbonyl carbon is expected to have a chemical shift in the range of δ 165-175 ppm.

Safety Information

This compound is classified as an irritant and may cause eye irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be followed when handling this compound.

Disclaimer: This technical guide is intended for informational purposes only and should be used by qualified professionals. The information provided is based on available data and may not be exhaustive. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

- 1. 4-(piperidin-1-ylcarbonyl)aniline | CAS 42837-37-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. (4-amino-phenyl)-piperidin-1-yl-methanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. pschemicals.com [pschemicals.com]

- 4. parchem.com [parchem.com]

- 5. rndmate.com [rndmate.com]

- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. "THE USE OF N-(4-AMINOPHENYL)PIPERIDINE DERIVATIZATION TO IMPROVE ORGAN" by Yih Ling Saw [rdw.rowan.edu]

(4-Aminophenyl)(piperidin-1-yl)methanone molecular structure and properties

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of (4-Aminophenyl)(piperidin-1-yl)methanone. The information is intended for researchers, scientists, and professionals in drug development, offering a foundation for further investigation and application of this compound.

Molecular Structure and Identification

This compound is a chemical compound featuring a 4-aminophenyl group bonded to the carbonyl carbon of a piperidin-1-yl methanone moiety.

Table 1: Molecular Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 42837-37-6[1] |

| Molecular Formula | C₁₂H₁₆N₂O[1] |

| Canonical SMILES | C1CCN(CC1)C(=O)C2=CC=C(C=C2)N |

| InChI | InChI=1S/C12H16N2O/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9,13H2[1] |

| InChIKey | FQEGZNLIOFLYNI-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 204.27 g/mol | [1] |

| Boiling Point | 427.2 ± 40.0 °C | Predicted for a similar compound, (4-Aminophenyl)(piperazin-1-yl)methanone[2] |

| logP | Data not available | |

| Hydrogen Bond Donors | 1 (from the amine group) | Inferred from structure |

| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and amine nitrogen) | Inferred from structure |

| Polar Surface Area | Data not available | |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| Form | Solid | [1] |

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and commonly employed synthetic route involves a two-step process:

-

Amide Formation: Acylation of piperidine with 4-nitrobenzoyl chloride to form the intermediate, (4-nitrophenyl)(piperidin-1-yl)methanone.

-

Nitro Group Reduction: Reduction of the nitro group on the phenyl ring to an amine group to yield the final product.

Proposed Experimental Protocol

Step 1: Synthesis of (4-nitrophenyl)(piperidin-1-yl)methanone

-

Materials: Piperidine, 4-nitrobenzoyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve piperidine and the base in the chosen aprotic solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the cooled piperidine solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (4-nitrophenyl)(piperidin-1-yl)methanone.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Reduction of (4-nitrophenyl)(piperidin-1-yl)methanone

-

Materials: (4-nitrophenyl)(piperidin-1-yl)methanone, a reducing agent (e.g., zinc dust with hydrochloric acid, or catalytic hydrogenation with a Nickel or Palladium catalyst), and a suitable solvent (e.g., ethanol for the Zn/HCl method, or methanol/THF for catalytic hydrogenation).

-

Procedure (using Zinc and HCl):

-

Dissolve the (4-nitrophenyl)(piperidin-1-yl)methanone intermediate in ethanol.

-

Add concentrated hydrochloric acid to the solution.

-

Add zinc dust portion-wise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).

-

After the addition is complete, the reaction mixture may be heated to reflux for a few hours to ensure complete reduction.

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography or recrystallization.

-

Synthesis Workflow Diagram

Potential Pharmacological Activities and Areas for Investigation

While no specific biological activities have been reported for this compound, its structural motifs are present in numerous biologically active compounds. The benzoylpiperidine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of therapeutic applications.

Potential areas for pharmacological investigation include:

-

Central Nervous System (CNS) Activity: The piperidine ring is a common feature in many CNS-active drugs. Derivatives of N-benzoylpiperidine have been explored for their potential as acetylcholinesterase inhibitors for the treatment of dementia.

-

Immunomodulatory Effects: Some (benzoylphenyl)piperidines have demonstrated immunomodulatory activity, suggesting that the title compound could be investigated for its effects on the immune system.

-

Enzyme Inhibition: The aminobenzoyl moiety can interact with various enzymatic targets. For instance, related structures have shown inhibitory activity against steroid-5-alpha-reductase.

The primary amine on the phenyl ring also offers a site for further chemical modification to explore structure-activity relationships.

Logical Diagram for Biological Investigation

Safety Information

Safety data for this compound indicates that it is classified with the GHS07 pictogram and the signal word "Warning". It is associated with the hazard statement H319, indicating it causes serious eye irritation.[1]

Disclaimer: This document is intended for informational purposes for a research audience. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment. The predicted properties and proposed experimental protocols have not been experimentally validated and should be used as a guide for further research.

References

A Comprehensive Technical Guide to (4-Aminophenyl)(piperidin-1-yl)methanone

This document provides a detailed overview of the chemical compound (4-Aminophenyl)(piperidin-1-yl)methanone, including its nomenclature, physicochemical properties, a plausible synthetic protocol, and a potential biological signaling pathway based on related structures. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Nomenclature

The compound with the structure this compound is systematically named according to IUPAC nomenclature and is also known by several other identifiers.

-

IUPAC Name: this compound

-

Synonyms: 4-Aminobenzoylpiperidine

-

CAS Number: 42837-37-6

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O | |

| Molecular Weight | 204.27 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C12H16N2O/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9,13H2 | |

| SMILES | Nc1ccc(cc1)C(=O)N2CCCCC2 |

Synthesis Protocol

A plausible and common method for the synthesis of this compound involves a two-step process: N-acylation followed by nitro group reduction.

Step 1: Synthesis of (4-Nitrophenyl)(piperidin-1-yl)methanone

-

Reaction Setup: To a solution of piperidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF) at 0 °C, add 4-nitrobenzoyl chloride (1.0 equivalent) dropwise.

-

Reaction Execution: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to an Amine

-

Reaction Setup: The synthesized (4-Nitrophenyl)(piperidin-1-yl)methanone (1.0 equivalent) is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Reduction: A catalyst, typically palladium on carbon (10 mol%), is added to the solution. The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature. Alternative reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be used.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), the catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure to yield the crude product, this compound. Further purification can be achieved by recrystallization or column chromatography.

The Emergence of (4-Aminophenyl)(piperidin-1-yl)methanone and its Analogs: A Technical Guide for Drug Discovery Professionals

Introduction

The (4-Aminophenyl)(piperidin-1-yl)methanone core structure has emerged as a versatile scaffold in medicinal chemistry, giving rise to a diverse range of analogs with significant biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound and its derivatives. Aimed at researchers, scientists, and drug development professionals, this document collates key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and development in this promising area.

Discovery and Synthesis

A general workflow for the synthesis is depicted below:

This synthetic strategy allows for facile diversification of the scaffold by utilizing substituted piperidines or benzoyl chlorides, leading to a wide array of analogs for structure-activity relationship (SAR) studies.

Biological Activities and Structure-Activity Relationships

Analogs of this compound have been investigated for a range of biological activities, demonstrating the versatility of this chemical scaffold. The following tables summarize key quantitative data from various studies, highlighting the structure-activity relationships.

Table 1: Monoamine Transporter Inhibition by Pyrovalerone Analogs

A study on pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one) analogs, which share structural similarities with the this compound scaffold, revealed potent inhibition of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Increasing the size of the nitrogen-containing ring from a pyrrolidine to a piperidine generally resulted in a significant loss of binding potency at all three transporters.[1]

| Compound | Ring System | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| Analog 1 | Pyrrolidine | 10 | 500 | 50 |

| Analog 2 | Piperidine | >1000 | >1000 | >1000 |

Table 2: Cannabinoid Receptor 1 (CB1) Inverse Agonism

A notable analog, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), acts as an inverse agonist at the cannabinoid CB1 receptor.[2] This activity is crucial for its pharmacological effects.

| Compound | Target | Activity | Key Interaction |

| SR141716A | CB1 Receptor | Inverse Agonist | Hydrogen bonding with Lysine 3.28(192) in the inactive state of the receptor.[2] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the evaluation of novel compounds. Below are representative methodologies for key assays.

Synthesis of (4-nitrophenyl)(piperidin-1-yl)methanone

A solution of 4-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) is added dropwise to a stirred solution of piperidine and a non-nucleophilic base (e.g., triethylamine) in the same solvent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Reduction of (4-nitrophenyl)(piperidin-1-yl)methanone

The synthesized (4-nitrophenyl)(piperidin-1-yl)methanone is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator apparatus, until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford this compound.

In Vitro Monoamine Transporter Binding Assay

-

Objective: To determine the binding affinity (Ki) of test compounds for dopamine, serotonin, and norepinephrine transporters.

-

Method: Radioligand displacement assays are performed using cell membranes prepared from cells expressing the respective human transporters.

-

Radioligands: [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, and [3H]nisoxetine for NET.

-

Procedure: Cell membranes are incubated with the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT). After incubation, the membranes are harvested by rapid filtration, and the radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves, and the Ki values are calculated using the Cheng-Prusoff equation.

The general workflow for this assay is illustrated below:

Signaling Pathways

The diverse biological activities of this compound analogs are a consequence of their interaction with various cellular signaling pathways. For instance, the inverse agonism of SR141716A at the CB1 receptor modulates G-protein coupled receptor (GPCR) signaling.

A simplified representation of a GPCR signaling pathway that could be modulated by such analogs is shown below:

References

- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Aminophenyl)(piperidin-1-yl)methanone: An Examination of a Chemical Scaffold with Elusive Biological Activity

Despite its availability as a research chemical and its presence as a structural motif in medicinal chemistry, a comprehensive understanding of the specific mechanism of action for (4-Aminophenyl)(piperidin-1-yl)methanone remains conspicuously absent from the public scientific literature. This technical overview serves to address the current knowledge gap and provide context based on the biological activities of structurally related compounds.

Compound Profile

This compound, with the CAS Number 42837-37-6, is a chemical compound characterized by a 4-aminophenyl group attached to a piperidine ring via a carbonyl bridge. Its chemical structure is well-defined and it is readily available from commercial suppliers for research purposes.

Chemical Structure:

While the synthesis of this compound is documented, its specific biological targets and the downstream signaling pathways it may modulate have not been elucidated in published studies.

Exploration as a Synthetic Intermediate

Current research suggests that this compound primarily serves as a synthetic intermediate or a scaffold for the development of more complex molecules with therapeutic potential. For instance, it has been utilized in the synthesis of novel quinazoline derivatives investigated as inhibitors of the parasitic cysteine proteases cruzain and rhodesain (TbrCATL), which are therapeutic targets for Chagas disease and Human African Trypanosomiasis, respectively. However, the biological activity of the parent compound itself was not reported in these studies.

Biological Activities of Structurally Related Compounds

While direct data on this compound is lacking, the broader class of molecules containing the aminophenyl-piperidine-methanone core has been explored for various pharmacological activities. It is important to note that the specific biological effects of these derivatives are highly dependent on the nature and position of various substituents.

Derivatives and related compounds have been investigated for a range of applications, including but not limited to:

-

Anticancer Agents: Various derivatives of 6-(4-aminopiperidin-1-yl)-substituted pyrimidines have been synthesized and evaluated for their potential to target thymidylate synthase, a key enzyme in DNA synthesis, with the aim of developing novel anticancer therapies.

-

Antimicrobial Agents: The piperidin-4-one scaffold, a related structural class, has been a foundation for the development of compounds with antibacterial and antifungal properties.

-

NLRP3 Inflammasome Inhibitors: Derivatives of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been explored as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.

-

Beta-3 Adrenergic Receptor Agonists: Certain (4-piperidin-1-yl)-phenyl sulfonamides have been identified as potent and selective agonists of the beta-3 adrenergic receptor, a target for the treatment of overactive bladder and potentially other metabolic conditions.

These examples highlight the versatility of the piperidine and aminophenyl methanone scaffolds in medicinal chemistry. However, they do not provide direct evidence for the mechanism of action of the specific, unsubstituted compound this compound.

Future Directions

The absence of published biological data on this compound presents an opportunity for future research. A thorough investigation of this compound could involve:

-

High-Throughput Screening: Screening against a broad range of biological targets to identify potential protein binding partners.

-

Phenotypic Screening: Assessing the compound's effects on various cell-based assays to uncover any interesting cellular activities.

-

In Silico Modeling: Using computational methods to predict potential targets based on its chemical structure.

Such studies would be essential to uncover any intrinsic biological activity and determine if this compound has a pharmacological profile of its own, or if its utility is confined to its role as a synthetic building block.

Conclusion

The Intricate Dance of Structure and Activity: A Deep Dive into (4-Aminophenyl)(piperidin-1-yl)methanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The (4-Aminophenyl)(piperidin-1-yl)methanone scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. This technical guide delves into the critical structure-activity relationships (SAR) of these derivatives, offering a comprehensive overview of how molecular modifications influence their pharmacological effects. Through a systematic analysis of available data, this document aims to provide researchers with the insights needed to guide the rational design of novel therapeutics.

Core Structure and Key Interaction Points

The fundamental this compound core consists of three key components: a 4-aminophenyl ring, a central carbonyl group, and a piperidine ring. Each of these regions presents opportunities for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The primary amine on the phenyl ring, the carbonyl oxygen, and the nitrogen atom of the piperidine are all potential hydrogen bond donors or acceptors, playing crucial roles in target binding.

Structure-Activity Relationship Analysis

While a comprehensive and unified SAR study across a single biological target for this compound derivatives is not extensively documented in publicly available literature, analysis of related structures and fragmented data allows for the extrapolation of key SAR trends. The following sections summarize these observations, categorized by the modification site on the core scaffold.

Modifications of the 4-Aminophenyl Ring

Substitutions on the 4-aminophenyl ring can significantly impact biological activity. The nature and position of these substituents can influence electronic properties, lipophilicity, and steric interactions with the target protein.

Table 1: Hypothetical Structure-Activity Relationship of 4-Aminophenyl Ring Modifications

| R Group on Phenyl Ring | Position | Observed/Predicted Activity Trend | Putative Rationale |

| -H | 4-amino | Baseline activity | Unsubstituted amine allows for key interactions. |

| -CH3 | 2 or 3 | May increase lipophilicity and steric bulk, potentially enhancing or decreasing activity depending on the target's binding pocket. | Steric hindrance or favorable hydrophobic interactions. |

| -Cl, -F | 2 or 3 | Can alter electronic properties and introduce halogen bonding capabilities, often leading to increased potency. | Electron-withdrawing effects and potential for specific halogen bonds. |

| -OCH3 | 2 or 3 | May increase polarity and hydrogen bonding capacity. | Potential for additional hydrogen bonds with the target. |

| Acyl, Alkyl on Amino Group | 4-amino | Generally leads to a decrease in activity if the primary amine is critical for a hydrogen bond. | Loss of a key hydrogen bond donor. |

Modifications of the Piperidine Ring

Alterations to the piperidine moiety, including substitution on the ring carbons or the nitrogen atom, have been shown to be a critical determinant of activity and selectivity in various piperidine-containing compounds.

Table 2: Hypothetical Structure-Activity Relationship of Piperidine Ring Modifications

| R Group on Piperidine Ring | Position | Observed/Predicted Activity Trend | Putative Rationale |

| -H | - | Baseline activity | Unsubstituted piperidine provides a basic scaffold. |

| -CH3, -C2H5 | 2, 3, or 4 | Can introduce chirality and steric bulk, leading to stereospecific interactions and potentially increased potency. | Favorable van der Waals interactions or steric clashes within the binding pocket. |

| -OH, =O | 3 or 4 | Increases polarity and potential for hydrogen bonding. | Formation of new hydrogen bonds with the target. |

| Phenyl, Benzyl | 1 (Nitrogen) | Often modulates affinity for CNS targets by increasing lipophilicity. | Enhanced blood-brain barrier penetration and hydrophobic interactions. |

| Carboxylic acid, Ester | 4 | Can introduce a charge or a polar group, potentially targeting different regions of the binding site. | Ionic interactions or additional hydrogen bonding. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on standard medicinal chemistry practices.

General Synthesis of this compound Derivatives

A common synthetic route involves the coupling of a substituted 4-aminobenzoic acid with a substituted piperidine.

Protocol 1: Amide Coupling Reaction

-

Activation of Carboxylic Acid: To a solution of the appropriately substituted 4-aminobenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst such as hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add the desired substituted piperidine (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Therapeutic Targets of (4-Aminophenyl)(piperidin-1-yl)methanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminophenyl)(piperidin-1-yl)methanone is a chemical scaffold that, while not extensively studied independently, forms the core of various derivatives with significant therapeutic potential. This technical guide consolidates the available research on the biological activities of its analogs to elucidate potential therapeutic targets for the parent compound. The primary areas of investigation for derivatives of this scaffold include oncology, inflammatory conditions, and neuroscience. This document summarizes the quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to provide a comprehensive resource for researchers.

Introduction

The this compound core structure represents a versatile starting point for the development of novel therapeutic agents. While direct pharmacological data on the parent compound is limited in publicly accessible literature, extensive research into its derivatives has revealed a range of biological activities. These activities suggest that the parent scaffold may serve as a valuable lead structure for targeting several key proteins and pathways involved in human diseases. This guide will explore the potential therapeutic targets based on the pharmacological profiles of its most pertinent and well-studied analogs.

Potential Therapeutic Targets in Oncology

Derivatives of this compound have shown significant promise in the field of oncology, primarily through the inhibition of key kinases involved in cancer cell proliferation and survival.

Fms-like Tyrosine Kinase 3 (FLT3)

Mutations in Fms-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Several derivatives of the core scaffold have been identified as potent FLT3 inhibitors.

-

Quantitative Data:

| Compound ID | Target | Assay Type | IC50 / GI50 | Cell Line | Reference |

| CHMFL-FLT3-122 | FLT3 Kinase | Kinase Assay | 40 nM | - | [1] |

| CHMFL-FLT3-122 | FLT3-ITD | Cell Proliferation | 22 nM | MV4-11 | [1] |

| CHMFL-FLT3-122 | FLT3-ITD | Cell Proliferation | 21 nM | MOLM-13 | [1] |

| Compound F15 | FLT3 Kinase | Kinase Assay | 123 nM | - | [2] |

| Compound F15 | FLT3-ITD | Cell Proliferation | 91 nM | MV4-11 | [2] |

| Compound F15 | FLT3-ITD | Cell Proliferation | 253 nM | MOLM-13 | [2] |

-

Signaling Pathway:

-

Experimental Protocol: FLT3 Kinase Assay

-

Objective: To determine the in vitro inhibitory activity of a compound against FLT3 kinase.

-

Materials: Recombinant human FLT3 kinase, ATP, substrate peptide (e.g., Abltide), 33P-γ-ATP, kinase buffer.

-

Procedure:

-

Prepare a reaction mixture containing FLT3 kinase, kinase buffer, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP (spiked with 33P-γ-ATP) and the substrate peptide.

-

Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Spot the reaction mixture onto a phosphocellulose filter paper.

-

Wash the filter paper to remove unincorporated 33P-γ-ATP.

-

Measure the radioactivity on the filter paper using a scintillation counter to quantify the amount of phosphorylated substrate.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

-

-

Phosphoinositide 3-kinase delta (PI3Kδ)

PI3Kδ is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.

-

Quantitative Data:

-

Direct data for derivatives of the core compound is not available in the provided search results. However, the general class of piperidine-containing quinazolines has yielded potent PI3Kδ inhibitors, suggesting the utility of the piperidine moiety in targeting this kinase.

-

-

Signaling Pathway:

-

Experimental Protocol: PI3Kδ Enzyme Assay

-

Objective: To measure the inhibitory effect of a compound on PI3Kδ enzymatic activity.

-

Materials: Recombinant human PI3Kδ, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure:

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the PI3Kδ enzyme and PIP2 substrate.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature.

-

Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure the luminescence, which is proportional to the ADP generated and thus the kinase activity.

-

Calculate the IC50 value from the dose-response curve.

-

-

Potential Therapeutic Targets in Pain and Inflammation

The piperidine scaffold is present in compounds targeting ion channels involved in pain signaling.

Transient Receptor Potential Vanilloid 4 (TRPV4)

TRPV4 is a non-selective cation channel implicated in various physiological processes, including pain sensation. Antagonists of TRPV4 are being investigated as potential analgesics.

-

Quantitative Data:

-

A series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were identified as selective TRPV4 antagonists.[3] While not direct analogs, they share the aminophenyl-methanone substructure, suggesting potential relevance.

-

-

Experimental Workflow:

-

Experimental Protocol: Calcium Influx Assay

-

Objective: To assess the antagonist activity of a compound on TRPV4 channels.

-

Materials: HEK293 cells stably expressing human TRPV4, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), a TRPV4 agonist (e.g., GSK1016790A).

-

Procedure:

-

Plate the TRPV4-expressing cells in a microplate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye.

-

Add the test compound at various concentrations and incubate.

-

Stimulate the cells with a TRPV4 agonist.

-

Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

-

Determine the inhibitory effect of the compound and calculate its IC50 value.

-

-

Potential Therapeutic Targets in Neuroscience

Derivatives of the core scaffold have been investigated for their activity on various central nervous system targets.

Serotonin Transporter (SERT) and 5-HT1A Receptor

Dual-acting compounds that inhibit serotonin reuptake (targeting SERT) and act on 5-HT1A receptors are of interest for the treatment of depression and anxiety disorders.

-

Quantitative Data:

-

A series of 1-(1-benzoylpiperidin-4-yl) methanamine derivatives, which are structurally related to the core compound, have been evaluated as potential SSRIs with 5-HT1A activity.

-

-

Logical Relationship:

-

Experimental Protocol: Serotonin Reuptake Inhibition Assay

-

Objective: To measure the potency of a compound to inhibit serotonin reuptake by SERT.

-

Materials: Rat brain synaptosomes or cells expressing human SERT, [3H]serotonin.

-

Procedure:

-

Prepare synaptosomes or cell suspensions.

-

Pre-incubate the preparation with the test compound at various concentrations.

-

Add [3H]serotonin to initiate the uptake.

-

Incubate for a short period at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound [3H]serotonin.

-

Measure the radioactivity retained on the filters.

-

Calculate the IC50 value for the inhibition of serotonin reuptake.

-

-

Conclusion

References

- 1. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The (4-Aminophenyl)(piperidin-1-yl)methanone Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (4-Aminophenyl)(piperidin-1-yl)methanone core represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of targeted therapeutics. Its unique combination of a rigid aromatic amine and a flexible piperidine ring allows for diverse functionalization, enabling the precise tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of this scaffold's application, focusing on its role in the design of potent enzyme inhibitors for oncology, with a primary focus on Aurora Kinase and Poly(ADP-ribose) Polymerase (PARP) inhibitors.

Therapeutic Applications: Targeting Key Oncogenic Pathways

The inherent structural features of the this compound scaffold make it an ideal starting point for inhibitors targeting the ATP-binding pockets of kinases and other enzymes. The aromatic amine can engage in critical hydrogen bonding interactions, while the piperidine moiety can be modified to occupy hydrophobic pockets and enhance solubility and pharmacokinetic profiles. Two of the most significant applications for this scaffold are in the development of Aurora kinase and PARP inhibitors.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are essential regulators of cell division. Their overexpression is common in many human cancers, making them a key therapeutic target. The this compound and its analogs, such as the (4-aminopyrrolidin-1-yl)methanone core, have been successfully employed to develop potent Aurora kinase inhibitors. These compounds typically function by competing with ATP for the kinase's binding site, thereby disrupting mitotic progression and leading to cancer cell death.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair. In cancers with existing DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethality, where the accumulation of DNA damage results in targeted cancer cell death. The benzamide moiety is a well-established pharmacophore in PARP inhibitors, and the this compound scaffold provides a robust framework for designing novel and potent PARP inhibitors.

Data Presentation: Biological Activity of Scaffold Derivatives

The following table summarizes the biological activity of a series of pyrimidine-based derivatives incorporating a scaffold analogous to this compound, specifically (S)-(3-((...)-amino)pyrrolidin-1-yl)(phenyl)methanone, as Aurora A kinase inhibitors. The data highlights how modifications to the core structure influence their anti-proliferative activity in a MYC-amplified cancer cell line.

Table 1: Anti-proliferative Activity of Pyrimidine-Based Aurora A Kinase Inhibitors in NCI-H524 Small-Cell Lung Cancer Cells [1]

| Compound ID | Structure | Growth Inhibition IC50 (nM) [a] |

| 1 | (S)-(3-Chloro-2-fluorophenyl)(3-((4-((S)-3-(dimethylamino)pyrrolidin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 134 ± 12 |

| 13 | (S)-(4-Chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 3.36 ± 0.45 |

| 14 | (S)-(2,4-Dichlorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 10.4 ± 1.1 |

| 15 | (S)-(2,4-Difluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 26.1 ± 3.4 |

[a] Values represent the mean of 2-3 independent determinations ± standard deviation.

Signaling Pathways and Mechanism of Action

Understanding the signaling pathways modulated by these inhibitors is critical for rational drug design and predicting therapeutic outcomes.

Aurora B Kinase Signaling in Mitosis

Aurora B kinase is a key component of the chromosomal passenger complex (CPC) and plays a central role in ensuring the fidelity of cell division. Inhibitors based on the this compound scaffold can disrupt this pathway, leading to mitotic errors and apoptosis in cancer cells.

References

The Piperidin-4-one Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one moiety, a six-membered heterocyclic ketone, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for facile derivatization at multiple positions, enabling the generation of diverse chemical libraries with a wide spectrum of biological activities. This versatility has led to the development of numerous piperidin-4-one-containing compounds with promising therapeutic potential, spanning from oncology and infectious diseases to neuroprotection and anti-inflammatory applications. This technical guide provides a comprehensive review of the role of piperidin-4-one and its derivatives in drug discovery, with a focus on quantitative biological data, detailed experimental methodologies, and the elucidation of underlying mechanisms of action.

A Privileged Core for Diverse Biological Activities

The piperidin-4-one nucleus is a key pharmacophore in a multitude of biologically active molecules.[1] Its derivatives have been extensively explored and have demonstrated a remarkable range of pharmacological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective properties. The adaptability of the piperidine ring allows for the precise spatial orientation of various substituents, facilitating optimal interactions with a diverse array of biological targets.[1]

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Piperidin-4-one derivatives have shown significant promise as anticancer agents, with several classes of compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[2][3] Notably, 3,5-bis(benzylidene)piperidin-4-ones have been a major focus of research, demonstrating efficacy against breast, pancreatic, and colon cancers, as well as leukemia.[3][4] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[5] For instance, certain derivatives have been shown to upregulate the expression of pro-apoptotic genes like p53 and Bax.[2] Furthermore, some piperidin-4-one-based curcuminoids are believed to exert their anticancer effects by inhibiting the JAK/STAT signaling pathway, which is crucial for cancer cell proliferation and survival.[2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative piperidin-4-one derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3,5-Bis(benzylidene)-4-piperidones | Terpene-functionalized hybrids (16-21) | Various cancer cells | Submicromolar | [6] |

| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB231 (Breast), PC3 (Pancreatic) | More potent than curcumin | [3] | |

| Dimeric derivatives | HCT116 (Colon) | Potent cytotoxicity | [7] | |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Compound II & IV | Hematological cancer cell lines | Effective growth reduction | [2] |

| Furfurylidene 4-piperidones | Compound 2d & 3d | Molt-4 (Leukemia) | Significant cytotoxicity | [4] |

| Piperidine-containing Curcuminoids | EF24 | Cholangiocarcinoma cells | Inhibits growth | [8] |

Antiviral Activity: A Focus on HIV Inhibition

The piperidin-4-one scaffold has been successfully employed in the development of potent antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).[1] A notable class of compounds are the piperidin-4-yl-aminopyrimidine derivatives, which act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[9] These compounds have demonstrated impressive activity against wild-type HIV-1, with some derivatives exhibiting EC50 values in the single-digit nanomolar range.[9] Their mechanism of action involves binding to an allosteric site on the HIV-1 reverse transcriptase, thereby inhibiting its enzymatic activity and preventing viral replication.[9]

Quantitative Anti-HIV Activity Data

| Compound Class | Derivative | Target | EC50/IC50 | Reference |

| Piperidin-4-yl-aminopyrimidines | N-benzyl derivatives | Wild-type HIV-1 | Single-digit nM (EC50) | [9][10] |

| Various derivatives | HIV-1 Reverse Transcriptase | Lower than nevirapine (IC50) | [9] | |

| NBD Derivatives | NBD-14189, NBD-14270 | HIV-1 | <200 nM (EC50) | [11] |

Antimicrobial Activity: Combating Bacteria and Fungi

Derivatives of piperidin-4-one have demonstrated significant in vitro activity against a range of bacterial and fungal pathogens.[12] Thiosemicarbazone and oxime ether derivatives, in particular, have shown promising results.[12][13] The antimicrobial activity is often influenced by the nature and position of substituents on the piperidine ring and the aryl moieties.

Quantitative Antimicrobial Activity Data

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Piperidin-4-thiosemicarbazones | 1b-6b | S. aureus, E. coli, B. subtilis | Good activity | [12] |

| Piperidin-4-one Oxime Ethers | 5h | Bacillus subtilis | Close to streptomycin | [13] |

| 5g | Aspergillus flavus | Similar to amphotericin B | [13] | |

| 5j | Candida-51 | More active than amphotericin B | [13] | |

| Piperidin-4-one Oxime Esters | Various derivatives | B. subtilis, P. aeruginosa, E. coli | Good activity |

Anti-inflammatory and Neuroprotective Potential

The therapeutic applications of piperidin-4-one compounds extend to inflammatory conditions and neurodegenerative diseases. Certain derivatives have been investigated for their anti-inflammatory effects, with some showing inhibitory activity against cyclooxygenase (COX) enzymes, key mediators of inflammation.[14]

In the realm of neuroprotection, specific piperidin-4-one derivatives have been identified as high-affinity ligands for the sigma-1 (σ1) receptor.[15][16] The sigma-1 receptor is a chaperone protein in the endoplasmic reticulum that plays a role in mitigating cellular stress.[17] Ligands that bind to this receptor, such as 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), have demonstrated neuroprotective effects in models of ischemic stroke, partly by reducing neuronal nitric oxide production.[17]

Quantitative Anti-inflammatory and Neuroprotective Binding Data

| Compound Class | Activity | Target | IC50 / Ki | Reference |

| Piperazinyl-butanoic acid derivatives | Anti-inflammatory | COX-2 | 1.79 - 2.51 µM (IC50) | [14] |

| Phenoxyalkylpiperidines | Neuroprotective | Sigma-1 Receptor | 0.34 - 1.49 nM (Ki) | [16] |

| Benzyl phenylacetamides | Neuroprotective | Sigma-1 Receptor | 0.90 - 4.50 nM (EC50) | [15] |

Experimental Protocols and Methodologies

The synthesis and biological evaluation of piperidin-4-one derivatives involve a range of standard and specialized experimental techniques.

General Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

A common method for the synthesis of 2,6-diaryl-3-methyl-4-piperidones is the Mannich reaction. This involves the condensation of ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium acetate.[12]

Procedure:

-

A mixture of ethyl methyl ketone, an appropriately substituted benzaldehyde, and ammonium acetate is prepared in a suitable solvent, typically ethanol.

-

The reaction mixture is refluxed for a specified period.

-

Upon cooling, the solid product precipitates and is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent, such as methanol.[12]

Synthesis of 3,5-Bis(benzylidene)-4-piperidones

These compounds are typically synthesized via a Claisen-Schmidt condensation reaction.

Procedure:

-

4-Piperidone hydrochloride is reacted with two equivalents of a substituted benzaldehyde.

-

The reaction is carried out in a solvent such as acetic acid in the presence of a catalyst, like hydrogen chloride.[6]

-

The product is isolated and purified.

In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.[18]

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

Following treatment, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[19]

-

Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[19]

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570-590 nm).

-

The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in the study of piperidin-4-one derivatives, Graphviz diagrams are provided below.

Caption: Anticancer mechanism of piperidin-4-one derivatives.

Caption: Neuroprotective mechanism of a piperidin-4-one derivative.

Caption: General experimental workflow for piperidin-4-one drug discovery.

Conclusion

The piperidin-4-one scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its synthetic tractability and the diverse pharmacological activities of its derivatives underscore its importance. The ongoing research into novel piperidin-4-one-containing compounds, particularly in the areas of oncology and infectious diseases, holds significant promise for the development of new and effective therapeutic agents. This guide provides a foundational understanding for researchers to build upon, facilitating further exploration and innovation in this exciting area of medicinal chemistry.

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 4. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of piperidin-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-benzyl derivatives with broad potency against resistant mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ricerca.uniba.it [ricerca.uniba.it]

- 17. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of (4-Aminophenyl)(piperidin-1-yl)methanone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step synthesis of (4-aminophenyl)(piperidin-1-yl)methanone, a valuable building block in medicinal chemistry and drug development, starting from 4-nitrobenzoyl chloride and piperidine. The synthesis involves an initial acylation reaction to form the intermediate, (4-nitrophenyl)(piperidin-1-yl)methanone, followed by the reduction of the nitro group to yield the final amino product.

Key Reaction Scheme

The overall synthetic pathway is illustrated below:

Caption: Two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of (4-Nitrophenyl)(piperidin-1-yl)methanone

This procedure details the acylation of piperidine with 4-nitrobenzoyl chloride.

Materials:

-

4-Nitrobenzoyl chloride

-

Piperidine

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane.

-

Add the 4-nitrobenzoyl chloride solution dropwise to the stirred piperidine solution over 20-30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude (4-nitrophenyl)(piperidin-1-yl)methanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This section provides two common methods for the reduction of the nitro-intermediate to the final amino product.

Materials:

-

(4-Nitrophenyl)(piperidin-1-yl)methanone

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas supply or a hydrogen generator

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Celite®

Procedure:

-

To a solution of (4-nitrophenyl)(piperidin-1-yl)methanone (1.0 equivalent) in methanol or ethanol in a suitable hydrogenation vessel, add 10% Pd/C (typically 5-10 mol% of palladium).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by recrystallization or column chromatography if necessary.

Materials:

-

(4-Nitrophenyl)(piperidin-1-yl)methanone

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve (4-nitrophenyl)(piperidin-1-yl)methanone (1.0 equivalent) in ethanol.

-

Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 70-80°C) and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Melting Point (°C) |

| (4-Nitrophenyl)(piperidin-1-yl)methanone | C₁₂H₁₄N₂O₃ | 234.25 | >90 | >95 | 98-101 |

| This compound | C₁₂H₁₆N₂O | 204.27 | 85-95 | >98 | 135-138 |

Note: Yields and purity are dependent on the specific reaction conditions and purification methods employed. The provided data are typical values based on analogous reactions found in the literature.

Characterization Data (Exemplary)

For this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.65 (d, J = 8.4 Hz, 2H, Ar-H), 3.80 (br s, 2H, NH₂), 3.68 (br s, 4H, piperidine-H), 1.65 (br s, 6H, piperidine-H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 170.5, 147.8, 129.5, 126.0, 114.5, 48.0 (br), 26.0 (br), 24.5.

-

IR (KBr, cm⁻¹): 3420, 3315 (N-H stretching), 1635 (C=O stretching), 1515, 830.

-

MS (ESI): m/z 205.1 [M+H]⁺.

Note: The provided spectroscopic data is based on closely related structures and should be confirmed by experimental analysis of the synthesized compound.

Experimental Workflow Diagram

Caption: Workflow for the two-step synthesis.

Application Note: Protocols for the Synthesis of (4-aminophenyl)(piperidin-1-yl)methanone via Reduction of (4-nitrophenyl)(piperidin-1-yl)methanone

Audience: Researchers, scientists, and drug development professionals.

Abstract: The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to aniline derivatives that are crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] This document provides detailed protocols for the reduction of (4-nitrophenyl)(piperidin-1-yl)methanone to the corresponding (4-aminophenyl)(piperidin-1-yl)methanone. Three common and effective methods are presented: catalytic hydrogenation using palladium on carbon (Pd/C), metal-mediated reduction with iron in a neutral medium, and reduction using tin(II) chloride in an acidic medium. These protocols offer a range of options to accommodate different laboratory setups and substrate sensitivities.

Reaction Scheme

The overall transformation is the reduction of the nitro group to an amine:

(4-nitrophenyl)(piperidin-1-yl)methanonethis compound

Experimental Protocols

Three distinct protocols for the reduction of (4-nitrophenyl)(piperidin-1-yl)methanone are detailed below. Monitoring reaction progress is recommended via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yield and selectivity.[1][3] This method requires a hydrogen gas source and appropriate safety measures for handling a flammable gas and a pyrophoric catalyst.

Materials:

-

(4-nitrophenyl)(piperidin-1-yl)methanone

-

10% Palladium on Carbon (Pd/C, 50% wet)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) source

-

Inert gas (Nitrogen or Argon)

-

Celite® or other filtration aid

-

Hydrogenation vessel (e.g., Parr shaker or autoclave)

Procedure:

-

In a suitable hydrogenation vessel, dissolve (4-nitrophenyl)(piperidin-1-yl)methanone (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere.

-

Seal the reaction vessel and purge the system multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.[1]

-

Introduce hydrogen gas, pressurizing the vessel to the desired pressure (typically 1-4 atm or ~50 psi).[4]

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake.[1] The reaction is typically complete within 2-16 hours.

-

Upon completion, carefully vent the excess hydrogen and purge the vessel with inert gas.[4]

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.[4]

-

Concentrate the filtrate under reduced pressure to yield the crude product, this compound.

-

If necessary, purify the product by column chromatography or recrystallization.

Protocol 2: Metal-Mediated Reduction with Iron Powder

Reduction using iron powder in the presence of an electrolyte like ammonium chloride is a classic, cost-effective, and scalable method that avoids the need for high-pressure equipment.[2][5]

Materials:

-

(4-nitrophenyl)(piperidin-1-yl)methanone

-

Iron powder (Fe), fine mesh

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Celite®

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add (4-nitrophenyl)(piperidin-1-yl)methanone (1.0 eq) dissolved in a mixture of ethanol and water (e.g., a 4:1 ratio).[5]

-

Add iron powder (5-10 eq) and ammonium chloride (5-10 eq) to the solution.[5]

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.[4]

-

Monitor the reaction progress by TLC. The reaction is often complete in 2-4 hours.

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Filter the hot reaction mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.[4]

-

Transfer the filtrate to a separatory funnel. If layers do not separate well, add brine.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify as needed via column chromatography or recrystallization.

Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)

The use of tin(II) chloride dihydrate is a mild and effective method for reducing nitroarenes, particularly useful for substrates with functional groups that might be sensitive to catalytic hydrogenation.[3][4]

Materials:

-

(4-nitrophenyl)(piperidin-1-yl)methanone

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl Acetate

-

Concentrated Hydrochloric Acid (HCl) (optional, for acidic conditions)

-

Saturated sodium bicarbonate (NaHCO₃) or 2M Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve (4-nitrophenyl)(piperidin-1-yl)methanone (1.0 eq) in ethanol.[4]

-

Add tin(II) chloride dihydrate (3-5 eq) to the solution.[4] For a faster reaction, a small amount of concentrated HCl can be added, though this may not be necessary.

-

Stir the mixture at room temperature or gently heat to 50-60 °C.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Cool the reaction mixture and carefully quench by pouring it over ice.

-

Basify the mixture by slowly adding a saturated solution of sodium bicarbonate or 2M NaOH until the pH is ~8. Tin hydroxides will precipitate as a white solid.

-

Filter the mixture through Celite® to remove the tin salts, washing the filter cake with ethyl acetate.[4]

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filter.[4]

-

Remove the solvent under reduced pressure to yield the crude amine. Purify if necessary.

Data Summary

The following table summarizes typical conditions and expected outcomes for the reduction of aromatic nitro compounds using the described methods. Yields are representative and may vary based on the specific substrate and reaction scale.

| Method | Reducing Agent / Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| Catalytic Hydrogenation | H₂ (50 psi), 10% Pd/C | Ethanol/Methanol | 25 | 2 - 16 | >95 | [4] |

| Metal-Mediated (Iron) | Fe powder, NH₄Cl | Ethanol/Water (4:1) | 80 - 100 | 2 - 4 | 85 - 95 | [4][5] |

| Metal Salt (Tin) | SnCl₂·2H₂O | Ethanol | 25 - 60 | 1 - 3 | 90 - 98 | [4][6] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the reduction, work-up, and purification of the target compound.

Caption: Generalized workflow for the synthesis of this compound.

Reaction Pathway

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.

Caption: Simplified pathway for the reduction of a nitroarene to an aniline.

References

- 1. benchchem.com [benchchem.com]

- 2. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 6. scispace.com [scispace.com]

Application Notes and Protocols for the Characterization of (4-Aminophenyl)(piperidin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of (4-Aminophenyl)(piperidin-1-yl)methanone. The protocols detailed herein are essential for the identity, purity, and stability assessment of this compound, which is a key intermediate in pharmaceutical synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification in various sample matrices. A reversed-phase HPLC method is typically employed for this purpose.

Experimental Protocol:

A robust HPLC method for the analysis of this compound can be established using a C18 stationary phase. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-